tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromophenylsulfonamido group, and a piperidine ring
Preparation Methods
The synthesis of tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the bromophenylsulfonamido group: This step involves the sulfonation of a bromophenyl compound followed by amination to introduce the sulfonamido group.
Attachment of the tert-butyl group: This is usually done through alkylation reactions using tert-butyl halides under basic conditions.
Industrial production methods often involve optimization of these steps to improve yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The sulfonamido group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonamido group can form strong interactions with active sites, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
tert-Butyl 4-(3-chlorophenylsulfonamido)piperidine-1-carboxylate: This compound has a chlorine atom instead of bromine, which can affect its reactivity and interactions.
tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate: Lacks the sulfonamido group, which significantly alters its chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)sulfonylamino]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-9-7-13(8-10-19)18-24(21,22)14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYSHUQLRFTDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.